molecular formula C25H27NO B6043322 (E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine

(E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine

Cat. No.: B6043322
M. Wt: 357.5 g/mol
InChI Key: LXBZLAYQMZMIQH-MHWRWJLKSA-N
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Description

(E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine is an organic compound that belongs to the class of amines. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate benzylamine and a substituted cinnamaldehyde under basic conditions. The reaction may proceed as follows:

    Step 1: Preparation of the substituted cinnamaldehyde by reacting 2-methoxybenzaldehyde with an appropriate reagent.

    Step 2: Condensation of the substituted cinnamaldehyde with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Step 3: Purification of the product using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-benzyl-3-(2-hydroxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine
  • (E)-N-benzyl-3-(2-chlorophenyl)-N-(2-phenylethyl)prop-2-en-1-amine
  • (E)-N-benzyl-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-en-1-amine

Uniqueness

(E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

(E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO/c1-27-25-17-9-8-15-24(25)16-10-19-26(21-23-13-6-3-7-14-23)20-18-22-11-4-2-5-12-22/h2-17H,18-21H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBZLAYQMZMIQH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCN(CCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CN(CCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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